4-Chloro-N,N-diisopropylpicolinamide

説明

- "4-Chloro-N,N-diisopropylpicolinamide" is a chemical compound that has been studied for various applications due to its unique chemical structure and properties.

Synthesis Analysis

- The synthesis of derivatives of picolinamide, which includes "4-Chloro-N,N-diisopropylpicolinamide," involves various chemical reactions and processes. For instance, a study by Subalakshmi and Priya (2019) details the synthesis of N-Chloropicolinamide (NCP), a related compound, using trichloroisocyanuric acid (Subalakshmi & Priya, 2019).

Molecular Structure Analysis

- The molecular structure of chlorpropamide, a compound closely related to "4-Chloro-N,N-diisopropylpicolinamide," has been studied in depth. For example, Koo et al. (1980) investigated the crystal and molecular structure of chlorpropamide (Koo, Cho, & Yeon, 1980).

Chemical Reactions and Properties

- Studies on compounds like "4-Chloro-N,N-diisopropylpicolinamide" often focus on their reactions and properties. For instance, Jin et al. (2018) explored the use of Fe-N,N'-dipicolinamide complex in the degradation of 4-chlorophenol, showcasing the reactivity of similar compounds (Jin et al., 2018).

Physical Properties Analysis

- The physical properties of compounds similar to "4-Chloro-N,N-diisopropylpicolinamide" can be inferred from studies on related chemicals. For example, the physical properties of various polymorphs of chlorpropamide have been reported by Drebushchak, Chukanov, and Boldyreva (2008) (Drebushchak, Chukanov, & Boldyreva, 2008).

Chemical Properties Analysis

- The chemical properties of "4-Chloro-N,N-diisopropylpicolinamide" and related compounds are diverse. Research by Yu et al. (2018) on the use of N-chloroamides in Co(III)-catalyzed C-H activation provides insights into the chemical behavior of similar compounds (Yu et al., 2018).

科学的研究の応用

Oxidative Removal of Pollutants

A novel catalyst system based on Fe-N, N'-dipicolinamide complex was investigated for the degradation of 4-chlorophenol (4-CP), a significant environmental pollutant, using hydrogen peroxide as an oxidant. This research highlights the potential of such complexes in environmental remediation, especially for the oxidative removal of pollutants under mild conditions. The study demonstrated that the synthesized catalysts could significantly affect the degradation rate of 4-CP, offering a method to expand the application of Fenton-like systems across a broader pH range (Q. Jin et al., 2018).

Advanced Oxidation Processes

In another study, various advanced oxidation processes (AOPs) were compared for their efficiency in degrading 4-chloro-2-nitrophenol (4C-2-NP), commonly found in pesticide and bulk drug wastes. The assessment included AOPs like UV, hydrogen peroxide, and Fenton reaction, highlighting the significance of selecting optimal AOPs for effective environmental decontamination. UV/Fenton emerged as the most effective method for the partial mineralization of 4C-2-NP, indicating the utility of such processes in reducing the environmental impact of hazardous chemicals (P. Saritha et al., 2007).

Synthesis and Microbiological Activity

Research into the synthesis of 4-chloropyridin-2-yl derivatives, starting from 4-chloropicolinamide, has been explored for their bacteriostatic and tuberculostatic activity. This indicates the potential of such compounds in pharmaceutical applications, especially in developing new antimicrobial agents. The study describes how various derivatives were formed and their subsequent screening for biological activity, showcasing the compound's versatility in drug development (A. Bogdanowicz et al., 2009).

Drug-Excipient Compatibility

A study on chlorpropamide, a sulfonylurea compound used as an oral antidiabetic agent, and its compatibility with various excipients using differential scanning calorimetry (DSC), underscores the importance of such research in formulating stable and effective pharmaceuticals. The analysis of chlorpropamide and binary mixtures with different excipients provided insights into the drug's stability and interaction, crucial for developing safe medication (F. D. Freire et al., 2009).

Safety And Hazards

特性

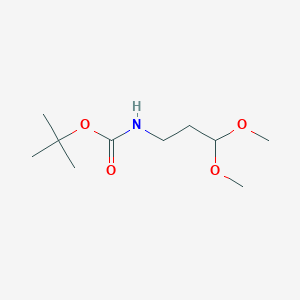

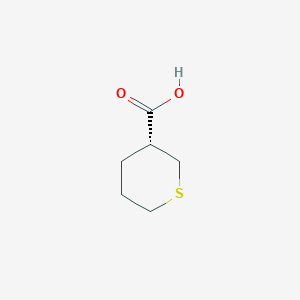

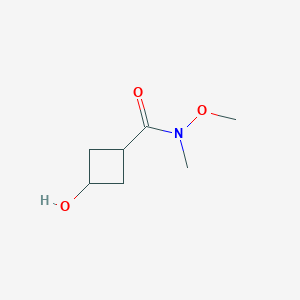

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWYVODDVOFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461655 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,N-diisopropylpicolinamide | |

CAS RN |

168428-76-0 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)